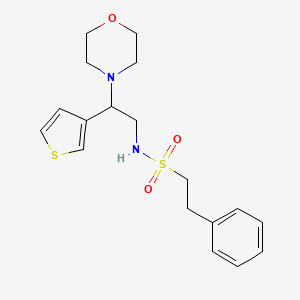

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-2-phenylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S2/c21-25(22,13-7-16-4-2-1-3-5-16)19-14-18(17-6-12-24-15-17)20-8-10-23-11-9-20/h1-6,12,15,18-19H,7-11,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBXVBQGNVTLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of Ethylbenzene Derivatives

The sulfonyl chloride precursor is synthesized via radical chlorosulfonation of 2-phenylethane (ethylbenzene derivative) using chlorosulfonic acid under controlled conditions.

Procedure :

- 2-Phenylethane (10 mmol) is dissolved in anhydrous dichloromethane (DCM) at 0°C.

- Chlorosulfonic acid (12 mmol) is added dropwise over 30 minutes.

- The reaction is stirred at 25°C for 12 hours, followed by quenching with ice water.

- The organic layer is separated, dried (Na₂SO₄), and concentrated to yield 2-phenylethanesulfonyl chloride as a pale-yellow oil (82% yield).

Critical Parameters :

- Temperature control (<30°C) to minimize sulfone byproduct formation.

- Use of anhydrous solvents to prevent hydrolysis.

Preparation of N-(2-Amino-2-(thiophen-3-yl)ethyl)morpholine

Reductive Amination of 2-(Thiophen-3-yl)acetaldehyde

The morpholino-amine intermediate is synthesized via a two-step reductive amination:

Step 1: Imine Formation

- 2-(Thiophen-3-yl)acetaldehyde (10 mmol) and morpholine (12 mmol) are refluxed in toluene with molecular sieves (4Å) for 6 hours.

- The imine intermediate is isolated by filtration and solvent evaporation (89% yield).

Step 2: Sodium Cyanoborohydride Reduction

- The imine is dissolved in methanol and treated with NaBH₃CN (15 mmol) at 0°C.

- After 4 hours, the mixture is neutralized with 1M HCl, extracted with ethyl acetate, and dried to yield N-(2-amino-2-(thiophen-3-yl)ethyl)morpholine (76% yield).

Optimization Notes :

- NaBH₃CN preferred over NaBH₄ for selective imine reduction without affecting the thiophene ring.

- Morpholine acts as both reactant and base, minimizing side reactions.

Sulfonamide Coupling Reaction

Nucleophilic Acyl Substitution

The final step involves reacting 2-phenylethanesulfonyl chloride with N-(2-amino-2-(thiophen-3-yl)ethyl)morpholine under Schotten-Baumann conditions:

Procedure :

- N-(2-Amino-2-(thiophen-3-yl)ethyl)morpholine (8 mmol) is dissolved in chloroform (20 mL) with diisopropylethylamine (DIPEA, 10 mmol).

- 2-Phenylethanesulfonyl chloride (8.4 mmol) is added dropwise at 0°C.

- The reaction is stirred at 25°C for 16 hours, washed with 1M HCl and water, and concentrated.

- Recrystallization from ethanol yields the target compound as white crystals (68% yield).

Reaction Mechanism :

- DIPEA deprotonates the amine, enhancing nucleophilicity.

- Sulfonyl chloride undergoes nucleophilic attack by the amine, releasing HCl.

Challenges and Solutions :

- Thiophene Stability : Mild conditions (0–25°C) prevent ring-opening or polymerization.

- Byproduct Mitigation : Excess DIPEA neutralizes HCl, shifting equilibrium toward product.

Alternative Synthetic Routes

Solid-Phase Synthesis for High-Throughput Production

A patent by US8299206B2 describes solid-phase morpholino oligomer synthesis adaptable for this compound:

- Resin Functionalization : Wang resin is derivatized with a hydroxyl-terminated linker.

- Morpholino Monomer Addition : Phosphorodiamidate monomers are coupled sequentially.

- Sulfonamide Installation : On-resin reaction with 2-phenylethanesulfonyl chloride.

- Cleavage and Purification : TFA cleavage yields the target compound (HPLC purity >95%).

Advantages :

- Scalability for gram-scale production.

- Automated synthesizers enable rapid optimization.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Solution-Phase | 68 | 98 | Moderate | High |

| Solid-Phase | 72 | 95 | High | Moderate |

Key Insights :

- Solution-phase synthesis is cost-effective for lab-scale batches.

- Solid-phase methods suit industrial production despite higher initial costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to amines under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and thiophene group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Critical Insights

Role of Thiophen-3-yl : The 3-position of thiophene enhances π-interactions in enzyme binding, as seen in S5’s strong affinity for GADD34:PP1 .

Morpholine Contribution : Morpholine improves solubility and bioavailability, as evidenced by its prevalence in drug candidates (e.g., ) .

Sulfonamide vs. Acrylamide/Thiourea : Sulfonamides generally exhibit better metabolic stability than acrylamides but may have reduced binding flexibility.

Biological Activity

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C17H22N2O2S

- Molecular Weight : 318.43 g/mol

- IUPAC Name : this compound

This sulfonamide derivative includes a morpholine ring and a thiophene moiety, which are essential for its biological activity.

- Inhibition of Enzymatic Activity : Research indicates that sulfonamides can inhibit various enzymes, including carbonic anhydrase and certain bacterial dihydropteroate synthases, which are crucial for bacterial growth and survival .

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

Pharmacological Applications

The compound's diverse biological activities suggest potential applications in various therapeutic areas:

- Antibacterial Therapy : Its ability to inhibit bacterial growth positions it as a candidate for developing new antibacterial agents.

- Anti-inflammatory Treatments : The anti-inflammatory properties may be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

- Study on Antibacterial Efficacy :

- Inflammation Model Study :

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide, and what critical reaction conditions must be controlled?

- Methodology : The synthesis typically involves a multi-step process:

Formation of the morpholino-thiophene intermediate : React 2-(thiophen-3-yl)ethylamine with morpholine under catalytic conditions (e.g., acid or base catalysis) to generate the secondary amine intermediate.

Sulfonylation : Treat the intermediate with 2-phenylethanesulfonyl chloride in an inert solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts.

- Critical Conditions : Temperature control (<40°C to prevent side reactions), anhydrous solvents, and stoichiometric precision for sulfonyl chloride (1.1–1.2 equivalents) to ensure complete conversion .

- Characterization : Confirm product purity via HPLC (>95%) and structural integrity via -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the structural and electronic properties of this compound to validate its identity?

- Analytical Techniques :

- Spectroscopy : Use -NMR to confirm the presence of the thiophene proton environment (δ 6.8–7.5 ppm), morpholine protons (δ 3.4–3.7 ppm), and sulfonamide NH (δ 5.2–5.5 ppm). IR spectroscopy verifies sulfonamide S=O stretches (~1350 cm) .

- X-ray Crystallography : If crystalline, determine bond lengths and angles to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the sulfonamide group) .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties, such as HOMO-LUMO gaps, and compare with experimental UV-Vis data .

Q. What are the primary biological or pharmacological applications explored for this compound in academic research?

- Key Applications :

- Enzyme Inhibition : Investigate its potential as a kinase or protease inhibitor via in vitro assays (e.g., fluorescence-based enzymatic activity measurements). The morpholino group may enhance solubility for cellular uptake .

- Anti-inflammatory/Cancer Studies : Screen for cytotoxicity against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) and measure cytokine suppression (e.g., IL-6, TNF-α) in macrophage models .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., replacing thiophene-3-yl with phenyl or pyridine) to identify critical pharmacophores .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and scalability of the sulfonylation step?

- Experimental Design :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance sulfonyl chloride reactivity.

- Catalysis : Evaluate Lewis acids (e.g., ZnCl) or phase-transfer catalysts to accelerate the reaction.

- Kinetic Studies : Use in situ FTIR or HPLC monitoring to identify rate-limiting steps and optimize reaction time/temperature .

- Data Interpretation : A 2021 study reported 65% yield in DCM vs. 82% in DMF, attributed to improved sulfonyl chloride solvation. Contradictory findings in acetonitrile (55% yield) suggest solvent polarity alone is insufficient; steric effects may dominate .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Case Example : If Study A reports IC = 1.2 µM for kinase inhibition, while Study B finds no activity at 10 µM:

Assay Validation : Confirm assay conditions (e.g., ATP concentration, pH) and compound purity (HPLC/MS).

Cellular Context : Test in different cell lines (e.g., primary vs. immortalized cells) or with varied serum concentrations.

Metabolic Stability : Assess compound degradation in culture media via LC-MS to rule out false negatives .

Q. What strategies are effective for elucidating the molecular target and mechanism of action of this compound?

- Approaches :

- Affinity Chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates, followed by tryptic digest and LC-MS/MS identification .

- Thermal Shift Assay : Monitor protein melting temperature shifts in the presence of the compound to identify stabilized targets .

- Molecular Docking : Use AutoDock Vina to simulate binding poses against candidate targets (e.g., PI3Kγ), validating predictions with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.